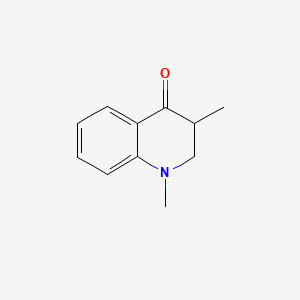

1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one

Description

Structure

3D Structure

Properties

CAS No. |

53207-49-1 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1,3-dimethyl-2,3-dihydroquinolin-4-one |

InChI |

InChI=1S/C11H13NO/c1-8-7-12(2)10-6-4-3-5-9(10)11(8)13/h3-6,8H,7H2,1-2H3 |

InChI Key |

IWTPNBHUUFMRKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C2=CC=CC=C2C1=O)C |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1,3 Dimethyl 2,3 Dihydroquinolin 4 1h One and Its Dihydroquinolinone Analogs

Established Synthetic Pathways for 2,3-Dihydroquinolin-4(1H)-ones

A variety of synthetic methodologies have been developed for the construction of the 2,3-dihydroquinolin-4(1H)-one ring system. These methods often involve cyclization reactions of appropriately substituted aniline derivatives.

Cyclocondensation Reactions of o-Aminoacetophenones with Aldehydes

A common and direct approach to 2,3-dihydroquinolin-4(1H)-ones involves the cyclocondensation of o-aminoacetophenones with aldehydes. This reaction, often catalyzed by acids or bases, proceeds through an initial condensation to form a chalcone-like intermediate, which then undergoes an intramolecular Michael addition to afford the desired heterocyclic product. mdpi.comnih.gov

This method is advantageous due to the ready availability of the starting materials. Various catalysts, including L-proline and per-6-amino-β-cyclodextrin, have been employed to promote this reaction, in some cases achieving high yields and enantioselectivities. nih.gov For instance, the use of stoichiometric per-6-amino-β-cyclodextrin as a chiral base catalyst in aqueous ethanol (B145695) has been shown to produce 2-aryl-2,3-dihydro-4-quinolones in yields ranging from 18% to 99% with enantiomeric excesses between 69% and 98%. nih.gov

A mild and efficient one-pot procedure utilizing silver(I) triflate as a catalyst has also been reported for the synthesis of various 2-aryl-2,3-dihydroquinolin-4(1H)-ones from o-aminoacetophenones and aromatic aldehydes. organic-chemistry.org

Table 1: Examples of Catalysts and Conditions for the Cyclocondensation of o-Aminoacetophenones with Aldehydes

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| L-proline | Not Specified | Not Specified | Not Specified | nih.gov |

| per-6-amino-β-cyclodextrin | Aqueous Ethanol | Not Specified | 18-99 | nih.gov |

| Silver(I) triflate | Not Specified | Not Specified | Not Specified | organic-chemistry.org |

Acid-Catalyzed Tandem Rearrangements (e.g., Rupe Rearrangement-Donnelly-Farrell Ring Closure)

An alternative strategy involves the acid-catalyzed tandem rearrangement of 2-(3'-hydroxypropynyl)anilines. This process is believed to proceed via a regioselective rearrangement of the propargyl alcohol to an α,β-unsaturated ketone, known as the Rupe rearrangement. This is followed by a 6-endo-trig ring closure, the Donnelly-Farrell cyclization, to yield the 2-substituted-2,3-dihydro-1H-quinolin-4-one. The isolation of the α,β-unsaturated ketone intermediate in certain cases provides support for this proposed pathway. This two-step process typically begins with a Sonogashira coupling of an aniline with a propargyl alcohol to form the necessary precursor.

Cyclization of Propargyl Anilines

The cyclization of propargyl anilines represents another versatile route to dihydroquinolinones. Various metal-catalyzed methods have been developed to effect this transformation. For instance, an SbF5-MeOH catalytic system has been shown to efficiently promote the alkyne-carbonyl metathesis of o-alkynylaniline derivatives and aldehydes, affording 2,3-disubstituted dihydroquinolinones in moderate to high yields with high trans-selectivity.

Furthermore, the electrophilic cyclization of N-(2-alkynyl)anilines using reagents such as ICl, I2, Br2, PhSeBr, and p-O2NC6H4SCl provides a route to 3-functionalized quinolines under mild conditions. While this method primarily yields quinolines, it highlights the utility of alkynylanilines as precursors to related heterocyclic systems.

Intermolecular Aldol Condensation Followed by Hydrogen Bond-Driven Cyclization

The principles of the aldol condensation can be applied in an intermolecular fashion to construct the dihydroquinolinone core. This approach typically involves the reaction of an enolate, generated from a ketone, with an electrophilic carbonyl compound, such as an aldehyde. The resulting aldol adduct can then undergo cyclization.

While the term "hydrogen bond-driven cyclization" is not explicitly prevalent in the literature for this specific synthesis, it is a plausible mechanistic feature. Intramolecular hydrogen bonding in the intermediate formed after the initial aldol addition could pre-organize the molecule for the subsequent ring-closing step, thereby facilitating the cyclization process. This type of conformational control is a recognized phenomenon in various organic reactions. nih.gov The formation of five- or six-membered rings is generally favored in such intramolecular cyclizations.

Targeted Synthesis of 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one and Close Analogs

The synthesis of specifically substituted dihydroquinolinones, such as this compound, often requires multi-step sequences or the development of regioselective reactions.

N-Alkylation Approaches (e.g., Methylation of 1-methyl-2,3-dihydroquinolin-4(1H)-one precursors)

A common strategy for the introduction of a methyl group at the N1 position of the dihydroquinolinone ring is through N-alkylation. This typically involves the treatment of a precursor that is unsubstituted at the nitrogen atom with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

For the synthesis of this compound, a plausible route would involve the initial synthesis of 3-methyl-2,3-dihydroquinolin-4(1H)-one. This precursor could potentially be prepared through one of the established methods described in section 2.1, for example, by using an appropriate α-methylated starting material. Subsequent N-methylation of 3-methyl-2,3-dihydroquinolin-4(1H)-one would then yield the desired 1,3-dimethylated product.

The regioselectivity of alkylation (N- vs. O-alkylation) can be a critical factor in these reactions and is often influenced by the choice of base, solvent, and alkylating agent. nih.gov For instance, the methylation of related heterocyclic systems has been shown to yield mixtures of N- and O-methylated products, with the ratio depending on the reaction conditions. nih.gov

Table 2: Plausible Synthetic Route for this compound

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Synthesis of 3-methyl precursor | e.g., o-aminoacetophenone and propionaldehyde | Acid or base catalyst | 3-methyl-2,3-dihydroquinolin-4(1H)-one |

| 2 | N-methylation | 3-methyl-2,3-dihydroquinolin-4(1H)-one | Methyl iodide, Base (e.g., K2CO3), Solvent (e.g., DMF) | This compound |

Derivatization from 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one Scaffolds

The 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one core serves as a versatile starting point for the synthesis of various derivatives, most notably chalcones with potential cytotoxic activities. researchgate.net The synthesis of this scaffold can be achieved through a Sonogashira coupling of a substituted ortho-aniline with 2-methylbut-3-yn-2-ol under aqueous conditions using a Palladium catalyst, followed by an acid-mediated cyclization. researchgate.netresearchgate.net

Once the 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one core is formed, it can be further functionalized. A primary derivatization pathway is the Claisen-Schmidt condensation reaction with various substituted benzaldehydes. This reaction, typically carried out in an alcoholic solvent with a base like potassium hydroxide at room temperature, yields a series of novel chalcones bearing the 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one moiety. researchgate.net This method allows for the introduction of a wide range of substituents on the benzaldehyde ring, leading to a library of compounds for biological screening. researchgate.net

Another synthetic approach involves the cyclization of N-(1,1-dimethylpropargyl) anilines using cuprous chloride, which yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines that can be subsequently oxidized to the corresponding quinolinone. researchgate.net Furthermore, 2,2-dimethyl-1,2,3,4-tetrahydroquinolines can be converted to the desired 4-oxo derivatives through a sequence of Boc protection, BH3/H2O2 mediated 4-hydroxylation, and subsequent oxidation. researchgate.net

| Starting Material | Reagent (Substituted Benzaldehyde) | Conditions | Product | Reference |

|---|---|---|---|---|

| 6-acetyl-2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one | Appropriate benzaldehyde | KOH, Alkanol, RT, 48 hr | Chalcone derivative | researchgate.net |

Green Chemistry and Sustainable Synthetic Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of dihydroquinolinone derivatives to minimize environmental impact and improve efficiency. These approaches focus on reducing waste, avoiding hazardous solvents, and lowering energy consumption.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including dihydroquinolinones. nih.gov This technique offers significant advantages over conventional heating, such as dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles. nih.govnih.gov

A notable example is the environmentally friendly cyclization of 2-aminochalcones to produce 2-aryl-2,3-dihydroquinolin-4(1H)-ones. This reaction can be efficiently conducted on the surface of silica gel impregnated with indium(III) chloride under microwave irradiation in the absence of a solvent. organic-chemistry.org The use of microwave heating has also been successfully applied in multicomponent protocols for synthesizing related heterocyclic systems like 3,4-dihydroquinazolinones, highlighting the broad applicability of this technology. rsc.org The benefits include rapid and uniform heating, which leads to faster reaction rates and can enable reactions that are inefficient under conventional heating. nih.gov

| Reactants | Catalyst/Support | Conditions | Product Type | Advantages | Reference |

|---|---|---|---|---|---|

| 2-Aminochalcones | Indium(III) chloride/Silica gel | Microwave, Solvent-free | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | Short reaction time, high efficiency, environmentally friendly | organic-chemistry.org |

| o-Formyl carbamates, Amines, Nitroalkanes | - | Microwave | 3,4-Dihydroquinazolinones | Fast, flexible, simple to perform | rsc.org |

The development of transition-metal-free synthetic routes is a key goal in green chemistry, as it avoids the cost, toxicity, and potential for product contamination associated with metal catalysts. Several effective transition-metal-free methods for synthesizing dihydroquinolinone scaffolds have been reported.

One such strategy involves the tandem cyclization of N-arylcinnamamides with pentane-2,4-dione, using K2S2O8 as an oxidant in a mixture of acetonitrile (B52724) and water. This method provides access to 3,4-disubstituted dihydroquinolin-2(1H)-ones in moderate yields and tolerates both electron-withdrawing and electron-donating groups on the phenyl ring. mdpi.com Another approach utilizes a one-pot intermolecular cascade cyclization of simple enaminones with aldehydes, which proceeds without a metal catalyst to afford a variety of 1,4-dihydroquinoline (B1252258) derivatives in moderate to good yields. rsc.orgnih.gov Furthermore, the synthesis of dihydroquinazolinones, a related class of compounds, can be achieved in high yields at room temperature from 2-aminobenzonitriles and aldehydes in the presence of a strong base like KOtBu, completely avoiding the need for a transition metal. organic-chemistry.org

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions offer numerous benefits, including reduced waste, lower cost, operational simplicity, and enhanced safety. The synthesis of dihydroquinolinone analogs has been successfully achieved under these conditions, often in conjunction with microwave irradiation. For instance, the cyclization of 2-aminochalcones on a solid support like indium(III) chloride-impregnated silica gel proceeds efficiently without any solvent. organic-chemistry.org

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactions in water can be challenging, several methodologies have been developed for the synthesis of dihydroquinolinone-related structures in aqueous media. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, for example, can be accomplished by the direct cyclocondensation of 2-aminobenzamide with aromatic aldehydes using water as the sole reaction medium, completely avoiding the need for a catalyst and hazardous organic solvents. researchgate.net Similarly, the initial Sonogashira coupling step for creating the 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one scaffold can be performed under aqueous conditions. researchgate.net These methods highlight the potential of water to not only serve as an environmentally benign solvent but also to sometimes enhance reaction rates and selectivity. researchgate.net

Domino and Multicomponent Reactions for Dihydroquinolinone Scaffolds

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. mdpi.com These processes offer significant advantages, including increased complexity from simple starting materials, excellent atom economy, and reduced waste, making them prime examples of green chemistry. mdpi.com

Various domino strategies have been employed for the synthesis of 2,3-dihydro-4(1H)-quinolinones. One such approach is a domino Michael-SNAr reaction. In this sequence, a primary amine is treated with a substrate containing both a Michael acceptor (e.g., an enone) and an aromatic ring activated for nucleophilic aromatic substitution (SNAr). The reaction proceeds via a Michael addition of the amine to the enone, followed by an intramolecular SNAr cyclization to furnish the N-alkyl-2,3-dihydro-4(1H)-quinolinone core in good yields. nih.gov

A particularly effective domino strategy for constructing the 2,3-dihydro-4(1H)-quinolinone ring system is the reduction-Michael addition sequence. researchgate.net This process typically begins with a substrate containing both a nitro group and a Michael acceptor, such as a chalcone derived from 2'-nitroacetophenone. researchgate.net

The sequence is initiated by the selective reduction of the nitro group to an aniline. mdpi.com This reduction is commonly achieved using dissolving metals, such as iron powder in the presence of a strong acid like concentrated HCl. nih.govresearchgate.net Milder acidic conditions have been found to be less effective. researchgate.net Once the aniline is formed in situ, its amino group acts as a nucleophile and undergoes a rapid intramolecular conjugate (Michael) addition to the enone moiety. nih.gov This cyclization step forms the heterocyclic ring, yielding the 2-aryl-2,3-dihydro-4(1H)-quinolinone product. This tandem reaction provides an efficient route to these valuable scaffolds in good to excellent yields (72-88%). mdpi.comnih.gov

| Substrate | Reducing Agent/Conditions | Key Steps | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| Chalcones from 2'-nitroacetophenone | Iron powder, conc. HCl, 100 °C, 30 min | 1. Reduction of nitro group to aniline 2. Intramolecular Michael addition | 2-Aryl-2,3-dihydro-4(1H)-quinolinones | 72-88% | mdpi.comnih.govresearchgate.net |

| 4-(2-Nitrobenzyl)-2-cyclopenten-1-one | Iron, Acetic acid | 1. Reduction of nitro group 2. Conjugate addition of aniline | Linear tricyclic dihydroquinolinone system | 76% | nih.gov |

Sequential Three-Component Reactions

Sequential multi-catalytic processes provide an elegant and efficient pathway for the synthesis of substituted 2,3-dihydroquinolin-4(1H)-ones. These reactions combine multiple catalytic cycles in a single pot, avoiding the need to isolate intermediates, thus saving time and resources.

A notable example is the synthesis of 3-substituted 2,3-dihydro-4(1H)-quinolinones through a cascade reaction involving palladium-catalyzed allylic amination followed by a thiazolium salt-catalyzed intramolecular Stetter reaction researchgate.net. This multi-catalytic approach begins with the Pd-catalyzed N-alkylation of a 2-aminobenzaldehyde derivative with an allylic acetate. The resulting intermediate, which contains both an aldehyde and a Michael acceptor, then undergoes an intramolecular Stetter reaction catalyzed by a thiazolium salt. This key step forms the heterocyclic ring to yield the final 3-substituted 2,3-dihydroquinolin-4(1H)-one product researchgate.net. The success of this one-pot sequence relies on the compatibility of the two distinct catalytic systems researchgate.net.

To synthesize the specific target compound, this compound, this methodology could be adapted. The process would start with N-methyl-2-aminobenzaldehyde. A palladium-catalyzed reaction with an appropriate allylic acetate would be followed by the thiazolium salt-catalyzed Stetter reaction to construct the core structure. A subsequent N-methylation step would yield the final product.

Domino reactions, also known as tandem or cascade reactions, represent another highly effective strategy for synthesizing 2,3-dihydro-4(1H)-quinolinones from simple starting materials with high atom economy nih.gov. One such approach is the imine addition-SNAr (Substitution Nucleophilic Aromatic) sequence. This method involves the reaction of a ketoester, such as tert-butyl 2-fluoro-5-nitrobenzoylacetate, with a pre-formed imine. The sequence is initiated by the addition of the ketoester to the imine, followed by an intramolecular SNAr reaction of the newly formed secondary amine, which displaces the fluorine atom and closes the ring to furnish the dihydroquinolinone scaffold nih.govmdpi.com.

Table 1: Examples of Domino Reactions for Dihydroquinolinone Synthesis

| Starting Material 1 | Starting Material 2 | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| tert-butyl 2-fluoro-5-nitrobenzoylacetate | Pre-formed aldimines | Imine addition-SNAr | Highly substituted 2,3-dihydro-4(1H)-quinolinones | 74-97 | nih.gov |

| 2-methanesufonamidobenzaldehydes | Allylic acetates | Pd-catalyzed N-alkylation / Stetter reaction | 3-substituted 2,3-dihydro-4(1H)-quinolinones | - | researchgate.net |

| o-aminoacetophenones | Aromatic aldehydes | Silver(I) triflate catalyzed cyclization | 2-aryl-2,3-dihydroquinolin-4(1H)-ones | - | organic-chemistry.org |

Palladium-Catalyzed Dehydrogenative Aromatization (for 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones)

The 2,3-dihydroquinolin-4(1H)-one scaffold serves as a valuable precursor for the synthesis of 4-aminoquinolines, a class of compounds with significant biological importance organic-chemistry.org. A highly efficient and sustainable method to achieve this transformation is through palladium-catalyzed aerobic dehydrogenative aromatization organic-chemistry.org. This strategy avoids the use of harsh reagents often required in traditional methods organic-chemistry.org.

This process involves the coupling of 2,3-dihydroquinolin-4(1H)-ones with various primary or secondary amines. A key finding is that a synergistic Pd/Cu catalytic system is crucial for achieving good yields in this transformation, unlike similar reactions with cyclohexanones organic-chemistry.org. The reaction proceeds under an oxygen atmosphere, which acts as a green and terminal oxidant organic-chemistry.org.

The proposed mechanism for this transformation involves several steps:

Dehydrative Condensation : The 2,3-dihydroquinolin-4(1H)-one first condenses with the amine to form an enamine intermediate. The use of an acidic solvent, such as pivalic acid, is important to facilitate this step and prevent side reactions organic-chemistry.org.

Palladation : The palladium catalyst coordinates with the enamine.

Oxidative Aromatization : The final step is the dehydrogenation of the ring system to form the aromatic quinoline (B57606), regenerating the catalyst in the process. Oxygen serves as the terminal oxidant organic-chemistry.org.

This method demonstrates a broad substrate scope, accommodating a wide variety of aromatic and aliphatic amines, as well as substituted 2,3-dihydroquinolin-4(1H)-ones, leading to moderate to high yields of the corresponding 4-aminoquinoline products organic-chemistry.org. This makes the strategy highly versatile for creating a diverse library of 4-aminoquinoline derivatives from precursors like this compound organic-chemistry.org.

Table 2: Synergistic Pd/Cu Catalyzed Aerobic Dehydrogenative Aromatization

| Dihydroquinolinone Substrate | Amine | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-dihydroquinolin-4(1H)-one | Aniline | Pd(OAc)2/Cu(OAc)2 | 4-(phenylamino)quinoline | 85 | organic-chemistry.org |

| 2,3-dihydroquinolin-4(1H)-one | 4-Methoxyaniline | Pd(OAc)2/Cu(OAc)2 | 4-((4-methoxyphenyl)amino)quinoline | 82 | organic-chemistry.org |

| 2,3-dihydroquinolin-4(1H)-one | Benzylamine | Pd(OAc)2/Cu(OAc)2 | 4-(benzylamino)quinoline | 75 | organic-chemistry.org |

| 2,3-dihydroquinolin-4(1H)-one | Morpholine | Pd(OAc)2/Cu(OAc)2 | 4-morpholinoquinoline | 78 | organic-chemistry.org |

Chemical Reactivity and Functionalization of the 1,3 Dimethyl 2,3 Dihydroquinolin 4 1h One Core

Ring-Opening and Ring-Closure Reactions of Dihydroquinolinone Systems

While specific examples for 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one are not extensively documented in publicly available literature, the broader class of dihydroquinolinone systems is known to undergo ring-opening and ring-closure reactions. These transformations are often key steps in the synthesis of other heterocyclic systems or in creating more complex molecular architectures. For instance, cleavage of the amide bond can lead to ring-opened amino acid derivatives, which can then be cyclized under different conditions to form new ring systems.

Regioselective Functionalization of the Quinolinone Ring System

The regioselectivity of functionalization reactions on the quinolinone ring is dictated by the electronic properties of the scaffold. The benzene (B151609) ring, activated by the nitrogen atom, is susceptible to electrophilic aromatic substitution, typically at the C6 and C8 positions. The methylene (B1212753) group at C2 and the methine at C3, adjacent to the nitrogen and carbonyl group respectively, also present sites for functionalization.

Substitution Reactions at Key Positions (e.g., N1, C2, C3, C6, C7)

The nitrogen atom (N1) in this compound is already dimethylated. However, in related quinolinone systems, the N-H group is readily alkylated or arylated under basic conditions. The C3 position can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles, including alkyl and aryl halides, to introduce substituents at this position.

Halogenation of the aromatic ring of the quinolinone system can be achieved using standard electrophilic halogenating agents. The regioselectivity is influenced by the directing effect of the amino group and the nature of the solvent and halogenating agent. For instance, bromination often occurs at the C6 position.

While specific sulfonylation reactions for this compound are not widely reported, related N-H containing quinolinones can be sulfonylated at the nitrogen atom. This is typically achieved by reacting the quinolinone with a sulfonyl chloride in the presence of a base.

Olefination Reactions (e.g., Horner–Wadsworth–Emmons Olefination)

The carbonyl group at the C4 position is a key site for olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction, for example, allows for the conversion of the C4-carbonyl into a carbon-carbon double bond. This reaction involves the use of a phosphonate (B1237965) carbanion, which attacks the carbonyl group to form a β-hydroxyphosphonate intermediate that subsequently eliminates to yield the alkene. The geometry of the resulting double bond can often be controlled by the choice of reagents and reaction conditions.

Thionation Reactions of Quinolone Systems

The conversion of the carbonyl group in quinolone systems to a thiocarbonyl group represents a significant functionalization pathway. This transformation, known as thionation, alters the electronic properties of the heterocyclic core and provides access to thio-analogs with distinct chemical reactivity and potential biological applications.

The primary reagent employed for the thionation of ketones, amides, and lactams, including the 2,3-dihydroquinolin-4(1H)-one scaffold, is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, commonly referred to as Lawesson's reagent (LR). wikipedia.orgnih.gov Lawesson's reagent is often favored over alternatives like phosphorus pentasulfide due to its generally milder reaction conditions, improved yields, and shorter reaction times. nih.govsantiago-lab.com

The mechanism of thionation with Lawesson's reagent is well-established. In solution, the dimeric reagent is in equilibrium with a highly reactive dithiophosphine ylide monomer. wikipedia.orgsantiago-lab.com This ylide attacks the electrophilic carbonyl carbon of the quinolone. The subsequent reaction pathway leads to the formation of a four-membered thiaoxaphosphetane intermediate. santiago-lab.comorganic-chemistry.org This intermediate is unstable and undergoes a cycloreversion process, driven by the formation of a thermodynamically stable phosphorus-oxygen double bond, to furnish the desired thiocarbonyl compound, in this case, 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-thione. organic-chemistry.org

The general reaction for the thionation of the this compound core is depicted below:

Scheme 1: General reaction for the thionation of this compound using Lawesson's Reagent.

Detailed research findings for the specific thionation of this compound are not extensively documented in dedicated studies. However, the reaction is highly precedented for a wide array of ketones, lactams, and other carbonyl compounds. wikipedia.orgnih.govorganic-chemistry.org The typical conditions involve heating the quinolone with a slight excess of Lawesson's reagent in an inert, high-boiling solvent.

The following interactive table outlines the representative conditions for this transformation based on established protocols for related substrates.

Representative Reaction Conditions for Thionation

| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |

|---|

Computational and Theoretical Investigations of 1,3 Dimethyl 2,3 Dihydroquinolin 4 1h One and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the reactivity of quinolinone derivatives.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the chemical reactivity and stability of compounds like 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one and its derivatives. nih.govnih.gov The energy gap between HOMO and LUMO is a critical indicator of molecular stability. nih.gov

Recent studies on various quinoline (B57606) derivatives have utilized DFT calculations to understand their structural and electronic properties. nih.govrsc.orgrsc.org These studies often employ the B3LYP functional with a basis set like 6-31+G(d,p) to optimize the molecular geometries and calculate key quantum chemical descriptors. nih.gov These descriptors, including electronegativity, chemical hardness, and softness, provide a deeper understanding of the molecule's behavior in chemical reactions. nih.govrsc.orgrsc.org

For instance, in a study of novel quinoline-based thiosemicarbazide (B42300) derivatives, DFT calculations were performed to analyze structural properties, chemical stability, and reactivity. nih.gov The calculations helped in understanding intramolecular interactions and the stability of different isomers. nih.gov Although this study did not specifically focus on this compound, the methodologies are directly applicable.

Table 1: Representative DFT-Calculated Parameters for a Generic Quinolinone Derivative

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.7 eV |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | 4.15 |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | 2.35 |

| Chemical Softness (S) | The reciprocal of chemical hardness. | 0.43 |

Note: The values in this table are illustrative and would vary for specific derivatives of this compound.

Molecular Modeling and Docking Studies

Molecular modeling techniques, including docking and molecular dynamics simulations, are crucial for predicting how quinolinone derivatives might interact with biological targets.

Ligand-Protein Interactions and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, in a study of quinolino-1,8-naphthyridine derivatives, molecular docking was used to position active compounds into the active site of the Ras protein. researchgate.net This allowed for the determination of probable hydrogen bonding interactions. researchgate.net Similarly, docking studies on quinoline-based thiosemicarbazide derivatives helped to propose a mechanism of action by showing potential inhibition of the InhA enzyme in Mycobacterium tuberculosis. nih.gov

While specific docking studies on this compound are not widely published, the general approach would involve docking the molecule into the active site of a relevant protein target to predict its binding affinity and mode of interaction.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the predicted binding mode over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of binding free energies.

In a study on potential topoisomerase I inhibitors, MD simulations were used to confirm the stability of the ligand-protein-DNA complex. nih.gov The simulations showed that the conformation of the protein-ligand complex remained stable throughout the simulation period, supporting the docking results. nih.gov This approach could be applied to this compound and its derivatives to validate docking predictions and understand the dynamics of their interaction with a target protein.

Pharmacophore Modeling in Drug Discovery

Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features necessary for biological activity.

Generation of Ligand-Based and Structure-Based Pharmacophore Models

Pharmacophore models can be generated using two primary approaches: ligand-based and structure-based.

Ligand-based pharmacophore modeling involves analyzing a set of known active molecules to identify common chemical features. mdpi.comcreative-biolabs.com This method is particularly useful when the three-dimensional structure of the biological target is unknown. mdpi.comcreative-biolabs.com The process typically involves generating conformations for each ligand and aligning them to find the common features. creative-biolabs.com

Structure-based pharmacophore modeling , on the other hand, utilizes the known 3D structure of a ligand-protein complex. biointerfaceresearch.com The model is built by identifying the key interaction points between the ligand and the protein's active site. biointerfaceresearch.comnih.gov

Both ligand- and structure-based pharmacophore models for quinolinone derivatives can be used as 3D queries to screen large compound databases for new molecules with potential biological activity. nih.govbiointerfaceresearch.com For instance, a study on NS5B inhibitors used both ligand- and structure-based pharmacophore models to identify novel hits. biointerfaceresearch.com The comparison of both models revealed common features, strengthening the validity of the pharmacophore hypothesis. biointerfaceresearch.com

Table 2: Common Pharmacophoric Features in Quinolinone Derivatives

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., oxygen, nitrogen) that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom that can be donated to form a hydrogen bond. |

| Hydrophobic (HY) | A nonpolar group that can engage in hydrophobic interactions. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system that can participate in π-π stacking interactions. |

These computational and theoretical approaches provide a robust framework for understanding the chemical and biological properties of this compound and its derivatives, accelerating the process of drug discovery and development.

Virtual Screening Applications for Novel Ligand Identification

Virtual screening (VS) has emerged as a powerful computational technique in drug discovery to identify potential lead compounds from large chemical libraries. nih.govresearchgate.net This method is particularly valuable for exploring the therapeutic potential of derivatives of core structures like this compound. By computationally evaluating the binding of a vast number of molecules to a biological target, virtual screening significantly reduces the time and cost associated with experimental high-throughput screening. researchgate.net

The process of virtual screening can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov SBVS relies on the three-dimensional structure of the target protein to dock and score potential ligands based on their binding affinity and complementarity to the active site. nih.gov This method is instrumental in identifying novel scaffolds that can interact favorably with key residues within the target's binding pocket. nih.gov

Conversely, LBVS is employed when the 3D structure of the target is unknown or when there are multiple known active ligands. volkamerlab.org This approach utilizes the chemical and structural information of known active compounds to build a pharmacophore model. volkamerlab.org This model represents the essential steric and electronic features required for biological activity. nih.gov The pharmacophore model is then used as a query to search for new molecules in a database that possess similar features. nih.gov

For derivatives of this compound, both SBVS and LBVS can be applied to identify novel ligands with desired biological activities. For instance, if the target protein is known, SBVS can be used to screen libraries for quinolinone derivatives that exhibit strong binding interactions. Alternatively, if a set of active quinolinone analogs has been identified, LBVS can be employed to generate a pharmacophore model and discover structurally diverse compounds with similar activity profiles. volkamerlab.orgnih.gov The integration of both methods can further enhance the efficiency of hit identification and lead optimization. scispace.com

Ligand Profiling through Pharmacophore Mapping

Pharmacophore mapping is a fundamental component of ligand-based drug design that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov This technique is instrumental in understanding the structure-activity relationships of a series of compounds, such as the derivatives of this compound, and for designing new molecules with improved potency and selectivity. researchgate.net

A pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. volkamerlab.org The generation of a pharmacophore model can be based on the structure of a ligand bound to its target protein (structure-based) or on a set of active ligands when the target structure is unavailable (ligand-based). volkamerlab.org

For the derivatives of this compound, pharmacophore mapping can be used to create a model that encapsulates the key interaction points responsible for their biological activity. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov Furthermore, the pharmacophore can guide the optimization of existing leads by suggesting modifications that enhance the interactions with the target. frontiersin.org

The process involves aligning a set of active molecules and identifying the common chemical features and their spatial relationships. nih.gov The resulting pharmacophore hypothesis can be validated by its ability to distinguish between active and inactive compounds. nih.gov A well-validated pharmacophore model serves as a powerful tool for ligand profiling, allowing researchers to predict the activity of new derivatives and to understand the key structural requirements for their biological function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netdergipark.org.tr The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net

3D-QSAR Model Development and Validation for Activity Prediction

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are powerful tools used in drug design to predict the biological activity of novel molecules. pharmacy180.com These models are built by correlating the biological activity of a set of known compounds with their 3D molecular properties. pharmacy180.com For derivatives of this compound, 3D-QSAR can provide valuable insights into the structural features that govern their activity. researchgate.net

The development of a 3D-QSAR model typically begins with the generation of 3D structures for a series of compounds and their alignment based on a common scaffold. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then employed to calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. pharmacy180.comjmaterenvironsci.com

Statistical methods, such as Partial Least Squares (PLS) regression, are used to establish a correlation between these 3D fields and the observed biological activities. jmaterenvironsci.com The resulting model is then rigorously validated to assess its predictive power. nih.gov Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validated correlation coefficient (q²). nih.gov External validation involves using the model to predict the activity of a separate set of compounds (test set) that were not used in model development, and the predictive ability is assessed by the predictive correlation coefficient (r²_pred). nih.govnih.gov A statistically robust and predictive 3D-QSAR model can then be used to accurately predict the biological activity of newly designed derivatives of this compound before their synthesis. nih.gov

| Validation Parameter | Description | Acceptable Value |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 mdpi.comconicet.gov.ar |

| r² (Non-cross-validated r²) | Represents the goodness of fit of the model to the training set data. | > 0.6 mdpi.comconicet.gov.ar |

| r²_pred (Predictive r²) | Assesses the external predictive power of the model on a test set. | > 0.6 mdpi.comconicet.gov.ar |

| F-value | Indicates the statistical significance of the regression model. | High value |

| Standard Error of Prediction (SEP) | Measures the accuracy of the predictions. | Low value |

Correlation of Molecular Descriptors with Biological Activity

The core of QSAR analysis lies in identifying and correlating specific molecular descriptors with the biological activity of a series of compounds. dergipark.org.tr Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. dergipark.org.tr These can be broadly classified into several categories, including electronic, steric, hydrophobic, and topological descriptors. dergipark.org.trdergipark.org.tr

For derivatives of this compound, a QSAR study would involve calculating a wide range of molecular descriptors for each derivative. researchgate.net These descriptors can then be correlated with their measured biological activities using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). dergipark.org.trnih.gov The goal is to develop a mathematical equation that can predict the biological activity of new derivatives based on their calculated descriptor values. dergipark.org.tr

A study on 5,8-quinolinequinone derivatives, which share a similar core structure, identified several key molecular descriptors that correlate with anti-proliferative and anti-inflammatory activities. dergipark.org.trdergipark.org.tr These included the electrophilic index, ionization potential, and the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net Such findings suggest that similar descriptors could be relevant for predicting the activity of this compound derivatives. researchgate.net

The table below provides examples of molecular descriptors that are commonly used in QSAR studies and their potential relevance to biological activity.

| Descriptor Category | Example Descriptors | Potential Influence on Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Electronegativity | Influences electrostatic interactions, reactivity, and binding affinity. dergipark.org.trresearchgate.net |

| Steric | Molecular volume, Molar refractivity, Surface area | Affects the fit of the molecule into a binding site. dergipark.org.trresearchgate.net |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Governs the transport of the molecule to its target and hydrophobic interactions. dergipark.org.trresearchgate.net |

| Topological | Connectivity indices, Shape indices | Describes the size, shape, and branching of the molecule. nih.gov |

By establishing a statistically significant correlation between these descriptors and biological activity, QSAR models can provide valuable insights into the mechanism of action and guide the rational design of more potent and selective derivatives of this compound. dergipark.org.trnih.gov

Biological Activity and Mechanistic Studies of 1,3 Dimethyl 2,3 Dihydroquinolin 4 1h One and Its Dihydroquinolinone Scaffolds in Vitro Focus

Anticancer and Antiproliferative Activities

The dihydroquinolinone scaffold has emerged as a promising framework in the development of new anticancer agents. nih.govresearchgate.net These compounds have been shown to possess potent cytotoxic effects against a variety of cancer cell lines, operating through several distinct molecular mechanisms.

Derivatives of the dihydroquinolinone scaffold have demonstrated significant cytotoxic activity across a broad spectrum of human cancer cell lines. For instance, a series of novel chalcones incorporating the 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone framework were screened for their effects against the NCI-N87 (gastric carcinoma) and DLD-1 (colorectal adenocarcinoma) cancer cell lines. The results indicated that most of these compounds exhibited cytotoxic activity in the low micromolar range. researchgate.net

Similarly, other related structures have shown potent activity. A study on 3,4-diaryl-1,2,3,4-tetrahydroquinolines found a lead compound that demonstrated effective growth inhibition in H460 lung carcinoma, A-431 skin carcinoma, and HT-29 colon adenocarcinoma cells, with IC₅₀ values of 4.9 ± 0.7, 2.0 ± 0.9, and 4.4 ± 1.3 μM, respectively. nih.gov Another novel dihydroquinoline derivative was tested against B16F10 (mouse melanoma) and MDA-MB-231 (metastatic breast adenocarcinoma) cell lines, confirming its potential as an anticancer agent. nih.govresearchgate.net Furthermore, certain 8-phenyltetrahydroquinolinone derivatives have shown potent cytotoxicity toward colon (HTC-116) and lung (A549) cancer cell lines. nih.gov

The following table summarizes the cytotoxic activities of various dihydroquinolinone scaffolds against selected cancer cell lines.

| Compound/Scaffold Type | Cancer Cell Line | Activity (IC₅₀) |

| 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone chalcones | NCI-N87 (Gastric) | Low micromolar activity |

| 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone chalcones | DLD-1 (Colon) | Low micromolar activity |

| 3,4-diaryl-1,2,3,4-tetrahydroquinoline (Compound 3c) | H460 (Lung) | 4.9 ± 0.7 µM |

| 3,4-diaryl-1,2,3,4-tetrahydroquinoline (Compound 3c) | A-431 (Skin) | 2.0 ± 0.9 µM |

| 3,4-diaryl-1,2,3,4-tetrahydroquinoline (Compound 3c) | HT-29 (Colon) | 4.4 ± 1.3 µM |

| Dihydroquinoline derivative | MDA-MB-231 (Breast) | Active |

| 8-phenyltetrahydroquinolinone derivative (Compound 4a) | A549 (Lung) | Potent cytotoxicity |

| 8-phenyltetrahydroquinolinone derivative (Compound 4a) | HTC-116 (Colon) | Potent cytotoxicity |

| Synthetic β-nitrostyrene derivative | MCF-7 (Breast) | 0.81 ± 0.04 µg/mL |

This table is for illustrative purposes and includes data from various related dihydroquinolinone scaffolds to demonstrate the general activity of the chemical class.

The anticancer effects of dihydroquinolinone scaffolds are mediated by several molecular mechanisms, primarily involving the disruption of cell cycle progression and the induction of programmed cell death (apoptosis).

Inhibition of Cell Proliferation and Cell Cycle Arrest: Many quinoline-based compounds exert their antiproliferative effects by interfering with the cell cycle. For example, certain quinoline-chalcone hybrids have been identified as tubulin inhibitors. nih.gov By disrupting tubulin polymerization, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Studies on tetrahydroquinolinone derivatives have similarly shown that they can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. nih.gov

Induction of DNA Damage: DNA is a primary target for many chemotherapeutic agents. nih.gov Some hybrid compounds have been shown to induce DNA damage, which can trigger cell death pathways if the damage is too extensive to be repaired. nih.govresearchgate.netelsevierpure.com The mechanisms can involve intercalation between DNA base pairs or the inhibition of enzymes like topoisomerases, which are crucial for DNA replication and repair. nih.gov

Induction of Apoptosis: A key mechanism of action for these compounds is the induction of apoptosis. Dihydroquinolinone derivatives have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. nih.gov This programmed cell death is characterized by events such as the activation of caspases, a family of proteases that execute the apoptotic process. nih.govnih.gov

Structure-activity relationship (SAR) studies help to identify the chemical features of the dihydroquinolinone scaffold that are crucial for its anticancer activity. These studies guide the design of more potent and selective derivatives.

Substitution at Position 4: Research on 1,2,3,4-tetrahydroquinolines has shown that incorporating an aryl group at position 4 of the quinoline (B57606) structure can dramatically increase the antiproliferative effect by up to 90%. nih.gov The nature of the substituent on this aryl ring is also critical; an unsubstituted phenyl ring at the 4-position showed the greatest antiproliferative effect, while adding substituents to this ring led to a loss of activity in certain prostate cancer cell lines. nih.gov

Influence of Electron-Donating/Withdrawing Groups: In a study of chalcones derived from 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone, the introduction of both electron-donating and electron-withdrawing groups onto the chalcone's phenyl ring was investigated. It was found that these modifications generally enhanced cytotoxic activity, particularly in the DLD-1 colon cancer cell line. researchgate.net

General Scaffold Features: For the broader class of quinolones, substitutions at the N-1, C-3, and C-7 positions are known to play a significant role in their biological activity. nih.gov While this observation is primarily from antimicrobial studies, it highlights key positions on the quinoline scaffold that are amenable to modification for optimizing pharmacological effects, including anticancer potential.

Antimicrobial Activities

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with its derivatives exhibiting a wide range of activities against bacteria, fungi, and protozoa. nih.govnih.gov

Derivatives of the quinoline and related scaffolds have demonstrated efficacy against a variety of microbial pathogens. nih.gov

Antibacterial Activity: Quinolone derivatives have been tested against both Gram-positive and Gram-negative bacteria. For example, certain benzo[f]quinoline derivatives show very good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. mdpi.com Other studies on 2-chloroquinoline derivatives have reported activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net

Antifungal Activity: The antifungal potential of these scaffolds is also significant. Benzo[f]quinoline salts have demonstrated excellent activity against the fungus Candida albicans, with some derivatives showing higher potency than the control drug nystatin. mdpi.com Screening of 2-chloroquinoline derivatives has also confirmed activity against fungal strains such as Aspergillus niger and Aspergillus flavus. researchgate.net

The table below provides an overview of the antimicrobial spectrum for various quinoline-based scaffolds.

| Compound/Scaffold Type | Microbial Strain | Activity |

| Benzo[f]quinoline derivatives | Staphylococcus aureus (Gram-positive) | Very good antibacterial activity |

| 2-Chloroquinoline derivatives | Escherichia coli (Gram-negative) | Active |

| 2-Chloroquinoline derivatives | Pseudomonas aeruginosa (Gram-negative) | Active |

| Benzo[f]quinoline salts | Candida albicans (Fungus) | Excellent antifungal activity |

| 2-Chloroquinoline derivatives | Aspergillus niger (Fungus) | Active |

| 2-Chloroquinoline derivatives | Aspergillus flavus (Fungus) | Active |

This table summarizes findings for the broader quinoline scaffold to illustrate its general antimicrobial potential.

The quinoline framework is historically one of the most important scaffolds in the development of antimalarial drugs. nih.gov Compounds like chloroquine (B1663885) and quinine are classic examples of quinoline-based antimalarials.

The primary mechanism of action for many quinoline antimalarials involves interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.gov The parasite digests hemoglobin in its digestive vacuole, releasing toxic free heme. The parasite normally polymerizes this heme into an inert crystal called hemozoin. Quinoline derivatives are thought to inhibit this process, leading to a buildup of toxic heme that kills the parasite. nih.gov

Numerous synthetic quinoline derivatives have been evaluated for their antimalarial activity. In one study, newly synthesized quinoline derivatives showed moderate to strong antimalarial activity against Plasmodium falciparum, with IC₅₀ values ranging from 0.014 to 5.87 µg/mL. nih.gov The versatility of the quinoline ring allows for the creation of hybrid molecules designed to enhance bioavailability and overcome drug resistance, making it a continuing focus of antimalarial drug discovery. nih.govmdpi.com

Anti-leishmanial Agents and Target Identification

The dihydroquinolinone scaffold and related structures, such as quinolines and quinazolinones, have emerged as promising candidates for the development of new anti-leishmanial agents. Leishmaniasis is a parasitic disease caused by Leishmania species, and the search for novel, effective treatments is ongoing due to issues of toxicity and resistance with current therapies.

Research has demonstrated that derivatives of the quinoline scaffold possess significant anti-leishmanial properties with some compounds showing efficacy in murine models of both cutaneous and visceral leishmaniasis youtube.com. The quinoline framework is recognized as a privileged pharmacophore in the development of anti-Leishmania agents youtube.com. For instance, certain 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have shown potential in vitro anti-leishmanial activity against the amastigote form of the parasite nih.gov. Specifically, compound 5m from a synthesized library exhibited an anti-amastigote IC50 of 8.36 μM and demonstrated 85.42% inhibition of promastigotes at a concentration of 25 μM mdpi.com.

The mechanism of action for these compounds is believed to involve the inhibition of key parasitic enzymes that are essential for the parasite's survival and are absent in the human host, making them attractive drug targets. Two such enzymes are Trypanothione Reductase (TryR) and Pyridoxal Kinase.

Trypanothione Reductase (TryR): This enzyme is crucial for the parasite's unique redox metabolism, which relies on trypanothione to protect against oxidative stress researchgate.net. The absence of TryR in humans makes it a prime target for selective drug design researchgate.netmdpi.com. Dihydroquinazoline scaffolds, which are structurally related to dihydroquinolinones, have been identified as inhibitors of Trypanosoma brucei TryR researchgate.netmdpi.com. High-throughput screening has identified 3,4-dihydroquinazolines as low-potency inhibitors, providing a starting point for the development of more potent analogues researchgate.net.

Pyridoxal Kinase: This enzyme is involved in the phosphorylation of vitamin B6 vitamers, a process that has been implicated in drug resistance mechanisms in Leishmania nih.gov. Derivatives of 2,3-dihydroquinazolin-4(1H)-one have been investigated through in silico molecular docking studies against Leishmanial pyridoxal kinase, showing strong binding potential nih.gov. For example, two derivatives, 3a and 3b, exhibited binding energies of -9.84 kcal/mol and -8.07 kcal/mol, respectively nih.gov. Subsequent in vitro assays confirmed their anti-leishmanial activity, with IC50 values of 1.61 and 0.05 µg/mL, respectively, against L. amazonensis promastigotes nih.gov.

These findings underscore the potential of dihydroquinolinone and related heterocyclic scaffolds as a foundation for the development of novel anti-leishmanial drugs that act by inhibiting essential parasitic enzymes.

Anti-inflammatory Properties

The dihydroquinolinone scaffold is a constituent of various molecules that have demonstrated anti-inflammatory properties. The mechanism behind these effects often involves antioxidant activity and the modulation of inflammatory pathways.

One study highlighted the anti-inflammatory and hepatoprotective effects of a dihydroquinoline derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), in a model of acetaminophen-induced liver injury nih.gov. The anti-inflammatory action of DHQ was linked to its ability to regulate redox homeostasis and inhibit the NLRP3 inflammasome nih.gov. The inflammatory process is often initiated by stimuli that lead to the increased synthesis of pro-inflammatory cytokines, and phytochemicals are known to modulate these processes nih.gov.

Quinoline derivatives, more broadly, have been recognized for their anti-inflammatory potential researchgate.netresearchgate.net. For instance, certain quinoline derivatives bearing azetidinone scaffolds have shown significant anti-inflammatory and analgesic activities researchgate.netnih.gov. In a study involving lipopolysaccharide (LPS)-stimulated mouse macrophages, a quinoline derivative, 6d (hydrochloride salt), was found to significantly inhibit the production of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner nih.gov.

Furthermore, the synthesis of hybrid molecules incorporating the quinoline nucleus with other pharmacologically active moieties, such as thiazolidinedione, has been explored as a strategy to develop new anti-inflammatory agents mdpi.com. These hybrid molecules have been investigated for their ability to modulate cytokines involved in the inflammatory cascade mdpi.com. Molecular docking studies have suggested that these compounds may exert their effects through interactions with targets like PPARγ and COX-2 mdpi.com. Similarly, various quinazolinone derivatives have been synthesized and shown to possess anti-inflammatory activity, with some being selective inhibitors of COX-2 mdpi.com.

These findings collectively suggest that the dihydroquinolinone scaffold is a promising platform for the development of novel anti-inflammatory agents.

Central Nervous System (CNS) Related Activities

The dihydroquinolinone scaffold has been incorporated into molecules targeting the central nervous system, with activities including sigma receptor modulation, inhibition of neuronal nitric oxide synthase, and inhibition of p21-activated kinase.

Sigma Receptor Agonism and Antidepressant-like Effects

The 3,4-dihydro-2(1H)-quinolinone structure is a key component of compounds that interact with sigma receptors, which are implicated in the pathophysiology of depression. A series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives have been synthesized and evaluated for their potential as antidepressant drugs nih.gov. Among these, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate salt (34c) were found to be sigma receptor agonists nih.gov. These compounds inhibited the binding of [3H]DTG, a sigma receptor ligand, and exhibited antidepressant-like activity in the forced-swimming test in mice nih.gov.

Conversely, the same 3,4-dihydro-2(1H)-quinolinone scaffold has been utilized to develop sigma-1 receptor antagonists with potential analgesic properties researchgate.net. The derivative 7-(3-(piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone (35) displayed a high binding affinity for the sigma-1 receptor (Kiσ1 = 1.22 nM) and a high selectivity over the sigma-2 receptor researchgate.net. This compound was shown to have dose-dependent anti-nociceptive effects in the formalin test, suggesting its potential for pain treatment researchgate.net.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition and Selectivity Profiles

PAK (p21-activated kinase) Inhibition

P21-activated kinases (PAKs) are a family of serine/threonine kinases that are overexpressed in several types of tumors and are involved in cell proliferation, migration, and invasion. The development of PAK inhibitors is an active area of cancer research. While there is no specific information on 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one as a PAK inhibitor, various other heterocyclic scaffolds have been investigated.

For instance, the indolin-2-one scaffold, which bears some structural resemblance to dihydroquinolin-one, has been used to design PAK4 inhibitors nih.gov. Through pharmacophore hybridization, a series of 5-acyl-indolin-2-one derivatives were developed, with some compounds showing IC50 values in the nanomolar range against PAK4 nih.gov. Another example is PF-3758309, a pyrrolopyrazole-based pan-PAK inhibitor that is most potent against PAK4 youtube.comnih.gov. These examples demonstrate that diverse heterocyclic structures can serve as scaffolds for the development of potent PAK inhibitors.

Enzyme Inhibition Studies

The dihydroquinolinone scaffold has been identified as a versatile core structure for the development of various enzyme inhibitors.

One notable example is the discovery of 2,3-dihydroquinolin-4(1H)-one derivatives as potential succinate dehydrogenase (SDH) inhibitors. A series of these analogues were synthesized and evaluated for their antifungal activity against several plant pathogenic fungi. The results indicated that many of these compounds exhibited significant antifungal effects, with compound 4e showing stronger activity against Botrytis cinerea than the commercial fungicide fluopyram. Subsequent enzyme inhibition assays confirmed that these active compounds were potent inhibitors of SDH, with compound 4e again demonstrating superior inhibitory activity compared to fluopyram.

Furthermore, the dihydroquinolinone pharmacophore has been explored for its potential to inhibit p38 MAP kinase nih.gov. Modifications to this core structure, including its conversion to a quinolinone, led to compounds with enhanced p38 inhibitory activity. This research highlights the tunability of the scaffold for optimizing enzyme inhibition researchgate.netnih.gov.

While not dihydroquinolinones, structurally related quinoline and quinazolinone derivatives have also shown significant enzyme inhibitory activities. For example, a series of quinoline-linked benzothiazole hybrids were synthesized and found to be potent inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes nih.govnih.gov. Kinetic studies of the most active compound revealed a non-competitive inhibition mechanism nih.govnih.gov. Additionally, certain quinazolinone derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis mdpi.com.

These studies collectively demonstrate the broad applicability of the dihydroquinolinone scaffold and its relatives in the design of specific enzyme inhibitors for various therapeutic and agricultural purposes.

Cyclooxygenase-2 (COX-2) Inhibition and Selectivity

Research into the specific cyclooxygenase-2 (COX-2) inhibitory activity of this compound is not extensively documented in publicly available literature. However, the broader quinoline and dihydroquinolinone scaffolds have been investigated as potential frameworks for the development of selective COX-2 inhibitors. COX-2 is an enzyme that is induced during inflammation and plays a significant role in the synthesis of prostaglandins, which are mediators of pain and inflammation. nih.gov Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. nih.gov

The exploration of various heterocyclic scaffolds has been a focal point in the design of novel COX-2 inhibitors. While direct data on this compound is unavailable, studies on related structures suggest the potential of the quinoline moiety in this context. For instance, novel 1,2,4-triazine-quinoline hybrids have been designed and synthesized, demonstrating potent COX-2 inhibitory profiles. nih.gov In one study, a synthesized hybrid, compound 8e, exhibited a COX-2 inhibitory concentration (IC50) of 0.047 μM and a selectivity index (SI) of 265.9, which is comparable to the widely used COX-2 inhibitor, celecoxib (IC50 = 0.045 μM, SI ≈ 326). nih.gov Another hybrid, 8h, also showed significant TNF-α inhibition, which is another important inflammatory mediator. nih.gov

These findings indicate that the quinoline scaffold can be a valuable component in the design of potent and selective COX-2 inhibitors. The specific substitutions on the dihydroquinolinone ring, such as the methyl groups at the 1 and 3 positions in this compound, would likely influence its binding affinity and selectivity for the COX-2 active site. However, without specific experimental data for this compound, its activity as a COX-2 inhibitor remains speculative.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Quinoline Hybrids

| Compound | COX-2 IC50 (μM) | Selectivity Index (SI) |

| 8e | 0.047 | 265.9 |

| Celecoxib (Reference) | 0.045 | ~326 |

Data sourced from a study on 1,2,4-triazine-quinoline hybrids. nih.gov

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

The dihydroquinolinone scaffold has emerged as a promising structural motif in the design of cholinesterase inhibitors, which are a class of drugs used in the management of Alzheimer's disease. These inhibitors act by increasing the levels of the neurotransmitter acetylcholine in the brain. A study focusing on diversely functionalized quinolinones and dihydroquinolinones revealed that certain derivatives exhibit promising inhibitory activity against both human recombinant acetylcholinesterase (hrAChE) and butyrylcholinesterase (hrBuChE). researchgate.net

While this particular study did not report on this compound, it did investigate a series of 13 dihydroquinolinones (designated as DQN1-13). researchgate.net Among these, compound DQN7 displayed notable inhibition of both hrAChE and hrBuChE. researchgate.net Specifically, the research highlighted that some of these dihydroquinolinone compounds showed potential as cholinesterase inhibitors, warranting further investigation. researchgate.net

The study underscores the therapeutic potential of the dihydroquinolinone core in the context of neurodegenerative diseases. The nature and position of substituents on the dihydroquinolinone ring system are critical in determining the inhibitory potency and selectivity for acetylcholinesterase versus butyrylcholinesterase.

Table 2: Cholinesterase Inhibitory Activity of a Representative Dihydroquinolinone Derivative (DQN7)

| Enzyme | IC50 (μM) |

| hrAChE | Data not specified in abstract |

| hrBuChE | Data not specified in abstract |

While the study mentions promising inhibition by DQN7, specific IC50 values were not detailed in the provided abstract. researchgate.net

Chemosensing and Bio-Analytical Applications

Detection of Thiol-Containing Amino Acids

There is no available research in the public domain that specifically investigates the use of this compound or the broader dihydroquinolinone scaffold as a chemosensor for the detection of thiol-containing amino acids. The design of chemosensors for biologically important molecules like amino acids is an active area of research, often employing scaffolds that can exhibit changes in their photophysical properties, such as fluorescence or color, upon binding to the target analyte. While quinoline and its derivatives are known to have interesting fluorescence properties, their specific application in the detection of thiol-containing amino acids has not been reported for the dihydroquinolinone framework.

Future Research Directions and Translational Perspectives for 1,3 Dimethyl 2,3 Dihydroquinolin 4 1h One Chemistry

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The inherent versatility of the dihydroquinolinone skeleton allows for extensive chemical modification to enhance biological activity. nih.gov Future research will focus on creating new derivatives of the 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one core to improve potency, selectivity, and pharmacokinetic properties.

Strategic derivatization is a cornerstone of medicinal chemistry. For the dihydroquinolinone scaffold, this involves adding various functional groups at different positions on the heterocyclic ring system. For instance, the synthesis of halogen-substituted 2,3-dihydroquinolin-4(1H)-ones has been described, which can subsequently be modified to yield more complex derivatives. rsc.org One such strategy involves the reaction of 6-substituted compounds with Mannich bases to produce 1-(2-arenoylethyl) derivatives, demonstrating how the core structure can be built upon. rsc.org

Another promising approach is the creation of hybrid molecules that combine the dihydroquinolinone scaffold with other pharmacologically active moieties. A method based on the Cu-catalyzed [2+3] cycloaddition (click chemistry) has been successfully used to link three quinolone molecules together via a triazole linker. nih.gov This strategy of creating more complex molecules from simpler, reactive units opens up possibilities for developing compounds with potentially novel or synergistic biological activities. nih.gov The synthesis of chalcones incorporating the 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone framework is another example of creating hybrid structures with cytotoxic potential. researchgate.net

Furthermore, research into novel synthetic methodologies will continue to be crucial. Efficient, one-pot procedures for creating 2-aryl-2,3-dihydroquinolin-4(1H)-ones from readily available starting materials have been developed, offering a streamlined path to a wide range of derivatives. organic-chemistry.org The development of environmentally friendly methods, such as using microwave irradiation without a solvent, further expands the toolkit for generating diverse dihydroquinolinone libraries for biological screening. organic-chemistry.org These advanced synthetic strategies are essential for exploring the chemical space around the this compound scaffold to uncover derivatives with superior therapeutic profiles.

Advanced Mechanistic Elucidation of Biological Targets and Pathways

While various biological activities have been reported for compounds containing the dihydroquinolinone scaffold, a deeper, more precise understanding of their molecular mechanisms of action is a critical future research direction. Elucidating the specific biological targets and the signaling pathways that these compounds modulate is essential for their rational development as therapeutic agents.

Derivatives of the dihydroquinolinone scaffold have shown activity across a diverse range of biological systems. For example, 8-substituted 3,4-dihydroquinolinones have been identified as potent compounds with activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, suggesting their potential as atypical antipsychotics for treating schizophrenia. nih.gov Other derivatives are being investigated for the treatment of high blood pressure, pain, and Alzheimer's disease. nih.gov The scaffold is also associated with antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. nih.goviaamonline.org

Future studies will need to employ advanced biochemical and cell-based assays to identify the direct protein targets of these compounds. For instance, in the context of their anti-leishmanial activity, 2,3-dihydroquinazolin-4(1H)-one derivatives were studied for their interaction with key parasitic enzymes like Pyridoxal Kinase and Trypanothione Reductase. mdpi.com Similar focused investigations are needed for other observed bioactivities, such as the cytotoxic effects of dihydroquinolinone-based chalcones on cancer cell lines. researchgate.net Understanding which cellular pathways are affected—such as those involved in cell cycle progression, apoptosis, or inflammatory signaling—will provide crucial insights. nih.gov This detailed mechanistic knowledge will not only validate the therapeutic potential of the scaffold but also guide the design of next-generation derivatives with improved target specificity and reduced off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process represents a paradigm shift, offering powerful tools to accelerate the design and optimization of new therapeutic agents. nih.govnih.gov These computational approaches are particularly well-suited for exploring the vast chemical space of the dihydroquinolinone scaffold to identify novel derivatives with desired properties.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. cam.ac.uk These models can then be used for high-throughput virtual screening to identify promising new compounds from virtual libraries, significantly reducing the time and cost associated with experimental screening. nih.gov For the this compound scaffold, AI can be used to suggest novel derivatization strategies by predicting how different substituents will affect bioactivity. springernature.com This allows chemists to prioritize the synthesis of compounds that are most likely to succeed. nih.gov

Machine learning can also be applied to optimize lead compounds by fine-tuning their properties. springernature.com By analyzing structure-activity relationships (SAR) within a series of compounds, ML models can identify the key structural features that are essential for activity and those that can be modified to improve properties like potency, selectivity, and metabolic stability. researchgate.net Researchers have already begun to apply machine learning to study dihydroquinolin-4(1H)-one derivatives, demonstrating the feasibility of using these computational tools for this class of compounds. nih.gov A platform combining automated experiments with AI has been developed to predict chemical reactivity, which could greatly speed up the process of designing and synthesizing new dihydroquinolinone derivatives. cam.ac.uk The application of these advanced computational methods will be instrumental in unlocking the full therapeutic potential of the dihydroquinolinone scaffold. nih.gov

Exploration of New Therapeutic Applications for the Dihydroquinolinone Scaffold

The diverse biological activities reported for various dihydroquinolinone derivatives suggest that this scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. A significant future research direction will be the systematic exploration of new therapeutic applications for compounds based on the this compound core.

Initial research has already laid the groundwork for several potential therapeutic areas. These include:

Central Nervous System Disorders: The discovery of dihydroquinolinones with potent dopamine and serotonin receptor activity highlights their potential for treating psychiatric conditions like schizophrenia. nih.gov There is also interest in their application for neurodegenerative conditions such as Alzheimer's disease. nih.gov

Infectious Diseases: The scaffold has been associated with antimicrobial properties. nih.gov Specifically, derivatives of the related 2,3-dihydroquinazolin-4(1H)-one have shown promise as a new class of anti-leishmanial agents, indicating potential for treating parasitic diseases. mdpi.com Further screening against a broad panel of bacteria, fungi, and viruses is warranted.

Oncology: Several studies have pointed to the anticancer potential of this scaffold. nih.gov Dihydroquinolinone-based chalcones have demonstrated cytotoxic activity against cancer cell lines, and other derivatives have been designed as potential apoptotic antiproliferative agents. nih.govresearchgate.net

Cardiovascular and Inflammatory Diseases: The potential use of dihydroquinolinone derivatives for treating high blood pressure and their known anti-inflammatory properties suggest opportunities in cardiovascular and inflammation-related disorders. nih.govnih.gov

Future research should involve broad biological screening of diverse libraries of dihydroquinolinone derivatives to uncover new therapeutic uses. The functionalization of the quinoline (B57606) moiety at different positions can lead to varied pharmacological activities, making it a valuable target for discovering drugs with novel mechanisms of action. nih.gov By systematically exploring the biological effects of this versatile scaffold, researchers can identify new and unexpected therapeutic opportunities, expanding the clinical relevance of the this compound chemical family.

Q & A

Basic: What are the key spectroscopic techniques to confirm the structure of 1,3-dimethyl-2,3-dihydroquinolin-4(1H)-one?

Answer:

The structural confirmation of this compound requires a combination of spectroscopic methods:

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1660–1680 cm⁻¹) and N–H bonds (if present) in the quinolinone core .